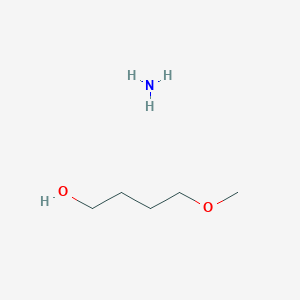
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide, also known as Clioquinol, is a synthetic compound that has been used in various scientific research applications. This compound is known for its antimicrobial, antifungal, and antiviral properties. It has been extensively studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and cancer.
Mécanisme D'action
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide exerts its antimicrobial activity by chelating metal ions such as zinc and copper, which are essential for the growth and survival of microorganisms. This leads to the disruption of various metabolic pathways, ultimately leading to the death of the microorganism. 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide's mechanism of action in treating Alzheimer's disease is not fully understood, but it is believed to involve the inhibition of amyloid-beta plaque formation in the brain.
Biochemical and Physiological Effects:
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying various microorganisms. Another advantage is its potential in treating various diseases such as Alzheimer's, Parkinson's, and cancer. One limitation of using 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in lab experiments is its potential toxicity, which can affect the results of the experiment.
Orientations Futures
There are various future directions for the use of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in scientific research. One direction is the development of new synthetic derivatives of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide with improved pharmacological properties. Another direction is the investigation of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide's potential in treating other diseases such as fungal infections and viral infections. Additionally, further studies are needed to fully understand 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide's mechanism of action in treating Alzheimer's disease and other neurodegenerative diseases.
Méthodes De Synthèse
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide can be synthesized through a multistep process involving the reaction of 8-hydroxyquinoline with chloroacetyl chloride, followed by the reaction of the resulting product with 1-cyano-2-methoxy-1-methylethylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture.
Applications De Recherche Scientifique
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been used in various scientific research applications due to its broad-spectrum antimicrobial activity. It has been studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and cancer. Studies have shown that 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide can inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propriétés
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyano-1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(7-15,8-19-2)16-12(18)5-9-3-4-10(17)6-11(9)14/h3-4,6,17H,5,8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBQVDVNGLSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=C(C=C(C=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)
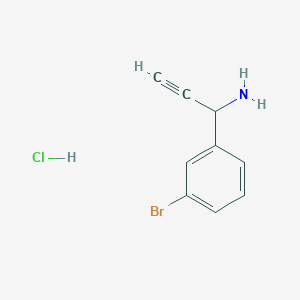


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)
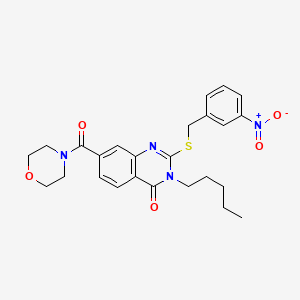

![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
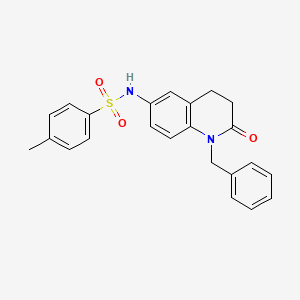
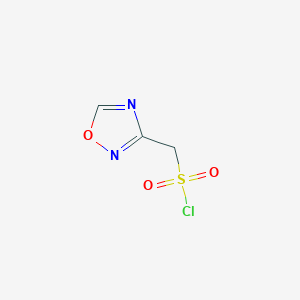
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)
